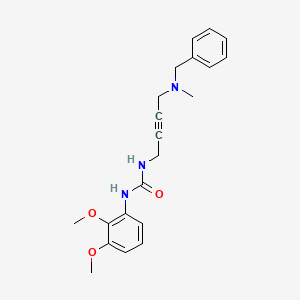
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS1477 and has been studied for its unique properties and mechanisms of action.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is not fully understood. However, studies have shown that this compound can bind to certain receptors in the brain, including the adenosine A2A receptor and the dopamine D2 receptor. By modulating the activity of these receptors, 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane may have an impact on various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. It may also have an impact on various signaling pathways in the brain, which could have implications for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of this compound on specific physiological and biochemical processes. However, one of the limitations of using this compound is the lack of information on its long-term effects, which could limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane. One area of focus could be on the development of novel drugs that target the adenosine A2A receptor and the dopamine D2 receptor, which could have implications for the treatment of various neurological disorders. Another area of focus could be on the development of new synthesis methods for this compound, which could improve its availability for research purposes. Additionally, further studies could be conducted to investigate the long-term effects of this compound, which could provide valuable information for its potential applications in various fields of research.
Conclusion:
In conclusion, 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various areas of research, including neuroscience, make it a promising compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane have been discussed in this paper. Further research on this compound could provide valuable insights into its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with 1,2-dichloroethane in the presence of sodium hydride. The resulting compound is then treated with sodium sulfide to yield 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane. Other methods, such as the reaction of 2-amino-4-methoxy-6-methylpyrimidine with 1,2-dichloroethane and thiourea in the presence of sodium hydride, have also been reported.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
5-(4-methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-8-7-9(14-2)12-10(11-8)13-3-5-15-16-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZVGFKZTLNEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCSSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)





![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
![5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2459109.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)


![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)